molecular formula C9H8N2O4S B8369347 1h-Indole-2,3-dione-5-sulfonic acid methylamide CAS No. 222036-54-6

1h-Indole-2,3-dione-5-sulfonic acid methylamide

Cat. No. B8369347
CAS RN: 222036-54-6
M. Wt: 240.24 g/mol
InChI Key: HLPONVNGFXJYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Indole-2,3-dione-5-sulfonic acid methylamide is a useful research compound. Its molecular formula is C9H8N2O4S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-2,3-dione-5-sulfonic acid methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-2,3-dione-5-sulfonic acid methylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

222036-54-6

Product Name

1h-Indole-2,3-dione-5-sulfonic acid methylamide

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

N-methyl-2,3-dioxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C9H8N2O4S/c1-10-16(14,15)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4,10H,1H3,(H,11,12,13)

InChI Key

HLPONVNGFXJYTJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-indole-2,3-dione-5-sulfonic acid methylamide was prepared from N-methylsulfonamidoaniline hydrochloride according to Procedure A: 1H NMR (DMSO-d6): δ2.37 (d, J=4.7 Hz, 3H), 7.04 (d, J=8.4 Hz, 1H), 7.45 (q, J=5.0 Hz, 1H), 7.73 (s, 1H), 7.91 (d, J=8.4 Hz, 1H), 11.38 (s, 1H); APCI−MS m/z 239 (M−H)−. The title compound was prepared from 1H-indole-2,3-dione-5-sulfonic acid methylamide and 4-(N-methylsulfonamido)-phenylhydrazine according to Procedure G: mp>250° C.; 1H NMR (DMSO-d6): δ2.38 (d, J=4.9 Hz, 6H), 7.08 (d, J=8.2 Hz, 1H), 7.33(q, J=5.2 Hz, 1H), 7.35 (q, J=4.9 Hz, 1H), 7.65 (d, J=8.7 Hz, 2H), 7.66 (dd, J=8.1, 1.8 Hz, 1H), 7.73 (d, J=8.8 Hz, 2H), 7.91 (d, J=1.5 Hz, 1H), 11.48 (s, 1H), 12.77 (s, 1H); APCI−MS m/z 422 (M−H)−. Anal. Calcd for C16H17N5O5S2: C, 45.38; H, 4.05; N, 16.54. Found: C, 45.46; H, 4.04; N, 16.45.
Name
N-methylsulfonamidoaniline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-methylsulfonamido)-phenylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.